
Friedelan-3-ol
Übersicht
Beschreibung
Friedelanol is a naturally occurring pentacyclic triterpenoid compound. It is commonly found in various plants, including the roots of Cannabis sativa and the leaves of Synadenium glaucescens. Friedelanol has garnered significant interest due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties .
Wissenschaftliche Forschungsanwendungen
Friedelanol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Investigated for its potential as an anti-inflammatory, antibacterial, and antiviral agent. .
Industry: Utilized in the development of herbal formulations and nutraceuticals.
Wirkmechanismus
Friedelan-3-ol, also known as Friedelinol or Friedelanol, is a pentacyclic triterpenoid that is commonly distributed in plants and found in edible fruits and vegetables . This compound has been reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties .
Target of Action
It is reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties . This suggests that it may interact with a variety of cellular targets involved in these processes.
Mode of Action
Its diverse biological activities suggest that it may interact with multiple targets and pathways within the cell
Biochemical Pathways
For instance, its antibacterial and anti-viral properties suggest that it may interfere with the life cycle of bacteria and viruses, while its cytotoxic properties suggest that it may induce cell death in certain types of cells .
Pharmacokinetics
Its presence in edible fruits and vegetables suggests that it is likely absorbed through the digestive tract
Result of Action
this compound has been reported to have antibacterial, anti-viral, and cytotoxic properties . This suggests that it may kill or inhibit the growth of bacteria and viruses, and induce cell death in certain types of cells.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its extraction from plant materials can be affected by the use of different solvents . Additionally, its bioavailability and efficacy may be influenced by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Biochemische Analyse
Biochemical Properties
Friedelan-3-ol plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been reported to have significant pharmacological potential, including antibacterial, anti-viral, and cytotoxic properties
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to exhibit protective effects against scopolamine-induced oxidative stress, neuro-inflammation, glial cell activation, and p-JNK as well as NF-κB and their downstream signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, this compound and its derivatives at a dose rate of 30 mg/kg showed a decrease in carrageenan-induced paw oedema volume comparable to that of the standard anti-inflammatory drug dexamethasone at five hours .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Friedelanol can be synthesized through the reduction of friedelin, another pentacyclic triterpenoid.
Industrial Production Methods: Industrial production of friedelanol typically involves extraction from natural sources. The roots of Cannabis sativa and the leaves of Synadenium glaucescens are common sources. The extraction process involves solvent extraction followed by chromatographic purification to isolate friedelanol .
Analyse Chemischer Reaktionen
Types of Reactions: Friedelanol undergoes various chemical reactions, including oxidation and reduction. For instance, oxidation of the methyl group at C-5 in friedelanol can be achieved using lead tetraacetate-iodine oxidation followed by Jones’ oxidation .
Common Reagents and Conditions:
Oxidation: Lead tetraacetate-iodine, Jones’ reagent.
Reduction: Sodium borohydride.
Major Products Formed:
Oxidation: Conversion of friedelanol to γ-lactones.
Reduction: Formation of 3β-friedelanol from friedelin.
Vergleich Mit ähnlichen Verbindungen
- Friedelin
- Epi-friedelanol
- 3α-friedelanol
Eigenschaften
IUPAC Name |
(3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3/t20-,21+,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQFROEGGNAER-VYFOYESCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5085-72-3 | |
| Record name | Friedelan-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005085723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Friedelanol?
A1: Friedelanol has the molecular formula C30H52O and a molecular weight of 428.75 g/mol.
Q2: What are the key spectroscopic features of Friedelanol?
A2: Friedelanol is commonly characterized by spectroscopic techniques like NMR and IR. Key features include:
- 13C NMR: Signals corresponding to the 30 carbon atoms in the friedelane structure, including a distinct signal for the carbon attached to the hydroxyl group. []
Q3: What are the reported biological activities of Friedelanol?
A3: Research suggests that Friedelanol exhibits various pharmacological activities, including:* Anti-inflammatory activity: Shown to inhibit carrageenan-induced paw edema in rats. [, , ]* Antimicrobial activity: Demonstrated activity against several bacteria and fungi. [, , , ]* Anti-NDV activity: Exhibited activity against Newcastle Disease Virus (NDV) in embryonated chicken eggs. [, ]
Q4: Has Friedelanol been tested in clinical trials for any disease?
A4: There is no published data available regarding clinical trials of Friedelanol for any specific disease.
Q5: What is known about the mechanism of action of Friedelanol in exhibiting its biological activities?
A5: While the exact mechanisms are not fully understood, some studies suggest:
- Anti-inflammatory activity: May involve modulation of inflammatory mediators. []
- Antimicrobial activity: Could be related to its interaction with bacterial cell walls or fungal membranes. [, ]
- Anti-NDV activity: The precise mechanism is unknown, but it may interfere with viral replication or entry into host cells. [, ]
Q6: What are the potential applications of Friedelanol based on its biological activities?
A6: The reported biological activities of Friedelanol suggest potential applications in:
- Development of anti-inflammatory drugs: Further research could lead to its development as a potential therapeutic agent for inflammatory conditions. []
- Antimicrobial formulations: Its activity against bacteria and fungi makes it a candidate for developing new antimicrobial agents or formulations. [, , , ]
- Antiviral research: Its anti-NDV activity warrants further investigation for potential applications in veterinary medicine or as a lead compound for developing antiviral drugs. [, ]
Q7: Are there any traditional uses of Friedelanol or plants containing Friedelanol?
A7: In Tanzania, the leaves of Synadenium glaucescens Pax., a plant known to contain Friedelanol, are traditionally used for the treatment of various ailments, including Newcastle Disease. [, ]
Q8: How is Friedelanol isolated from natural sources?
A8: Friedelanol is typically isolated from plant sources using various extraction and purification techniques, including:
- Solvent extraction: Commonly using solvents like hexane, ethyl acetate, or methanol. [, , , , , , , ]
- Chromatographic techniques: Including column chromatography, often with silica gel as the stationary phase, to separate and purify Friedelanol from other plant constituents. [, , , , , , , , , , , , , , , , ]
Q9: What is the stability of Friedelanol under various conditions?
A9: Detailed studies on the stability of Friedelanol under various storage conditions (temperature, humidity, light) are limited and require further investigation.
Q10: What are the challenges in formulating Friedelanol for pharmaceutical applications?
A10: Friedelanol, like many triterpenes, may pose challenges in formulation due to its:
Q11: Are there any strategies to improve the stability and bioavailability of Friedelanol?
A11: Potential strategies to enhance its pharmaceutical properties include:
Q12: What are the major research gaps that need to be addressed for the development of Friedelanol as a therapeutic agent?
A12: Key research gaps include:
Q13: What is the significance of finding Friedelanol in the cork of Quercus suber?
A16: The identification of Friedelanol in cork was significant because it highlighted a previously unreported constituent of this material and contributed to a better understanding of cork's chemical composition. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide](/img/structure/B1674076.png)
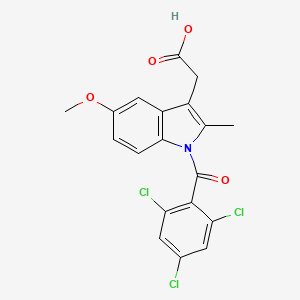
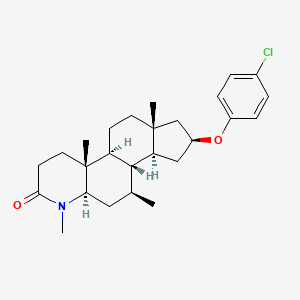
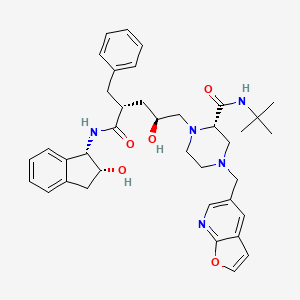
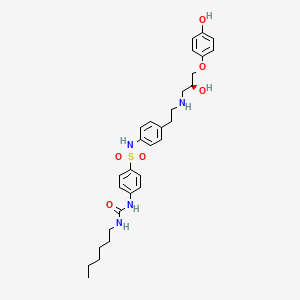
![(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1674086.png)
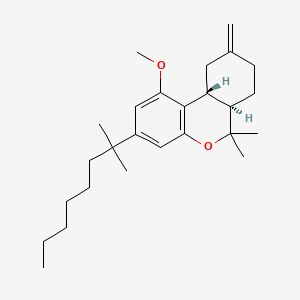

![1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-](/img/structure/B1674089.png)
![ethyl (3S)-3-[[2-(1-oxo-7-piperazin-1-yl-3,4-dihydroisoquinolin-2-yl)acetyl]amino]pent-4-ynoate](/img/structure/B1674091.png)
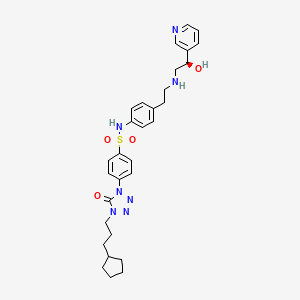

![methyl (4S)-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3-[3-(4-pyridin-2-ylpiperidin-1-ium-1-yl)propylcarbamoyl]-1,4-dihydropyrimidine-5-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B1674096.png)
![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)
